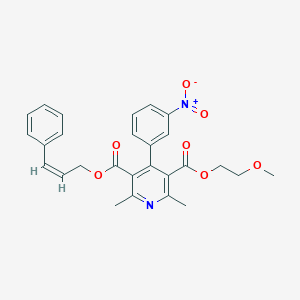

(Z)-Dehydro Cilnidipine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-Dehydro Cilnidipine is a derivative of Cilnidipine, a dihydropyridine calcium channel blocker. Cilnidipine is known for its dual action on both N-type and L-type calcium channels, making it effective in the treatment of hypertension. This compound, as its name suggests, is a dehydrogenated form of Cilnidipine, which may exhibit unique pharmacological properties due to its structural modifications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Dehydro Cilnidipine typically involves the dehydrogenation of Cilnidipine. This process can be achieved through various chemical reactions, including oxidation reactions using specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

化学反应分析

Types of Reactions: (Z)-Dehydro Cilnidipine can undergo several types of chemical reactions, including:

Oxidation: The primary reaction for its synthesis.

Reduction: Potentially reversible under specific conditions.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cilnidipine yields this compound, while further reactions can lead to various derivatives with different pharmacological properties.

科学研究应用

Antihypertensive Effects

Cilnidipine, and by extension (Z)-Dehydro Cilnidipine, has been studied extensively for its antihypertensive properties. Research indicates that cilnidipine effectively lowers blood pressure without significantly affecting heart rate, making it suitable for patients with essential hypertension. A clinical study demonstrated that cilnidipine reduced 24-hour ambulatory blood pressure by an average of 6.5 mm Hg systolic and 5.0 mm Hg diastolic without altering heart rate variability .

Key Findings:

- Mechanism : Cilnidipine acts on both L-type and N-type calcium channels, providing a unique mechanism for blood pressure regulation.

- Clinical Benefits : It has shown additional benefits such as inhibiting the pressor response during acute stress tests .

Proteinuria Management

Cilnidipine has also been implicated in managing proteinuria, particularly in diabetic nephropathy. A study highlighted that cilnidipine suppressed podocyte injury and reduced proteinuria more effectively than traditional treatments like amlodipine . The compound's ability to modulate renal angiotensin II levels and oxidative stress markers contributes to its protective effects on kidney function.

Case Study Summary:

- Patient Demographics : Studies involved hypertensive patients with type 2 diabetes.

- Outcomes : Significant reductions in proteinuria were observed alongside improvements in renal function markers.

Applications in Neuropathic Pain

Recent research has unveiled the potential of this compound in treating neuropathic pain. A study indicated that cilnidipine inhibited microglial P2X7 receptors, which are involved in inflammatory responses related to neuropathic pain . This suggests that the compound may offer a dual benefit of pain relief while maintaining cardiovascular stability.

Mechanisms of Action:

- Inflammatory Response Modulation : By inhibiting P2X7 receptors, cilnidipine reduces IL-1β release, a key cytokine in neuropathic pain pathways.

- Clinical Implications : The potential for intrathecal administration of cilnidipine could allow for targeted pain relief without systemic side effects such as hypotension .

Data Table: Therapeutic Applications of this compound

作用机制

(Z)-Dehydro Cilnidipine exerts its effects by blocking calcium channels, similar to Cilnidipine. It primarily targets the L-type calcium channels in blood vessels, leading to vasodilation and reduced blood pressure. Additionally, it may inhibit N-type calcium channels at sympathetic nerve endings, reducing the release of norepinephrine and further lowering blood pressure. The exact molecular pathways and targets involved in its action are subjects of ongoing research.

相似化合物的比较

Cilnidipine: The parent compound with dual action on N-type and L-type calcium channels.

Amlodipine: Another dihydropyridine calcium channel blocker, primarily targeting L-type channels.

Nifedipine: A well-known calcium channel blocker with similar antihypertensive effects.

Uniqueness: (Z)-Dehydro Cilnidipine is unique due to its dehydrogenated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Cilnidipine. Its dual action on both N-type and L-type calcium channels, along with potential additional benefits from its structural modifications, makes it a compound of interest in both research and clinical settings.

生物活性

(Z)-Dehydro Cilnidipine is a novel compound derived from cilnidipine, a fourth-generation calcium channel blocker (CCB) that exhibits dual blocking action on L- and N-type calcium channels. This unique pharmacological profile allows it to exert various biological activities, particularly in the management of hypertension and related cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

This compound functions primarily as a dual L- and N-type calcium channel blocker. The N-type calcium channels are predominantly located in the nervous system, making cilnidipine particularly effective at modulating sympathetic nerve activity. This action is crucial for its antihypertensive effects, as it reduces the release of norepinephrine from sympathetic nerve endings, leading to decreased vascular resistance and lower blood pressure .

Key Mechanisms:

- Calcium Channel Blockade : Inhibition of calcium influx through L- and N-type channels.

- Sympatholytic Activity : Reduction in sympathetic nervous system overactivity, which is often implicated in hypertension.

- Neuroprotective Effects : Potential to protect neural tissues from ischemic damage due to its dual channel blocking capabilities .

Pharmacological Properties

Research indicates that this compound possesses several beneficial pharmacological properties beyond its antihypertensive effects:

- Antihypertensive Effects : Clinical studies have demonstrated significant reductions in systolic blood pressure (SBP) and diastolic blood pressure (DBP) in patients treated with cilnidipine compared to other CCBs like amlodipine .

- Renal Protective Effects : Cilnidipine has been shown to reduce proteinuria and protect podocytes in diabetic nephropathy models, indicating its potential utility in renal disease management .

- Neuroprotective Effects : Animal studies suggest that cilnidipine can reduce cerebral infarction size in ischemic models, highlighting its potential role in stroke prevention .

Case Studies

- Hypertension Management : A study involving hypertensive patients demonstrated that cilnidipine significantly lowered mean arterial pressure without increasing heart rate or plasma catecholamines, distinguishing it from traditional CCBs .

- Diabetic Nephropathy : In a cohort of patients with type 2 diabetes, cilnidipine treatment resulted in a marked decrease in microalbuminuria levels, suggesting renal protective effects against diabetic complications .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other antihypertensive agents.

| Drug | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Dual L-/N-type CCB | Significant BP reduction; renal protection | Lower incidence of edema |

| Amlodipine | L-type CCB | Effective BP reduction | Higher incidence of pedal edema |

| Nifedipine | L-type CCB | Effective BP reduction | Higher incidence of reflex tachycardia |

属性

IUPAC Name |

5-O-(2-methoxyethyl) 3-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTPFIMQINDZDT-FLIBITNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。